3-cyanocyclopentyl methanesulfonate

Medicinal Chemistry Building Block Selection Lead Optimization

3-Cyanocyclopentyl methanesulfonate delivers a unique C3-substituted cyclopentane scaffold combining an electron-withdrawing cyano group with a mesylate leaving group for stereocontrolled nucleophilic displacement—critical for independently synthesizing each stereoisomer of gabapentinoid therapeutics. The orthogonal reactivity of the cyano group (reduction to amine or hydrolysis to acid after displacement) enables divergent lead optimization from a single intermediate. Positional isomers (1- or 2-cyano) cannot replicate the three-dimensional orientation required for target binding. Available at ≥95% purity with full QA; for R&D only.

Molecular Formula C7H11NO3S
Molecular Weight 189.23
CAS No. 1418199-72-0
Cat. No. B2482912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyanocyclopentyl methanesulfonate
CAS1418199-72-0
Molecular FormulaC7H11NO3S
Molecular Weight189.23
Structural Identifiers
SMILESCS(=O)(=O)OC1CCC(C1)C#N
InChIInChI=1S/C7H11NO3S/c1-12(9,10)11-7-3-2-6(4-7)5-8/h6-7H,2-4H2,1H3
InChIKeyXROHJOPZLVFKCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanocyclopentyl Methanesulfonate (CAS 1418199-72-0): Procurement-Grade Structural and Reactivity Profile for Medicinal Chemistry Applications


3-Cyanocyclopentyl methanesulfonate (CAS 1418199-72-0), systematically named cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]-, is a dual-function synthetic building block characterized by a cyclopentane scaffold bearing both a cyano substituent and a methanesulfonate (mesylate) leaving group, with a molecular formula of C₇H₁₁NO₃S and a molecular weight of 189.23 g/mol . The compound is commercially available at minimum purity specifications of 95% . The cyano group provides a strong electron-withdrawing inductive effect that modulates the electronic environment of the cyclopentane ring, while the methanesulfonate ester functions as an excellent leaving group in nucleophilic substitution reactions . The compound exhibits the typical reactivity profile of an alkyl methanesulfonate electrophile, with the mesylate group susceptible to displacement by amines, alcohols, thiols, and other nucleophiles under mild conditions .

Why Generic Methanesulfonate Ester Substitution Fails: Differentiating 3-Cyanocyclopentyl Methanesulfonate from Positional Isomers and Ring-Size Analogs


The procurement of 3-cyanocyclopentyl methanesulfonate (CAS 1418199-72-0) cannot be substituted with structurally similar methanesulfonate esters due to critical differences in substitution pattern, ring size, and stereochemical outcome that directly govern synthetic utility. The specific 3-position substitution on the cyclopentane ring confers distinct conformational and stereochemical properties essential for downstream applications, including the synthesis of 3-substituted cyclopentyl-based gabapentin analogs where stereoisomer control is paramount [1]. Alternative ring-size analogs, such as (1-cyanocyclohexyl)methyl methanesulfonate (MW 217.29 g/mol), exhibit fundamentally different ring conformations and steric profiles that alter both reactivity and the three-dimensional architecture of final products [2]. Positional isomers with the cyano and mesylate groups at alternative ring positions produce divergent electronic distributions and leaving group orientations, resulting in different regioselectivity in subsequent transformations. The mesylate leaving group at the 3-position of the cyclopentane ring, combined with the electron-withdrawing cyano substituent, creates a unique electrophilic environment that cannot be replicated by other cyanocycloalkyl methanesulfonate scaffolds or by alternative leaving group chemistries.

Quantitative Differentiation Evidence: 3-Cyanocyclopentyl Methanesulfonate vs. Alternative Cyanocycloalkyl Methanesulfonates


Ring-Size Molecular Weight Differentiation: 3-Cyanocyclopentyl Methanesulfonate (MW 189.23) vs. (1-Cyanocyclohexyl)methyl Methanesulfonate (MW 217.29)

3-Cyanocyclopentyl methanesulfonate (CAS 1418199-72-0) offers a significantly lower molecular weight of 189.23 g/mol compared to the cyclohexyl analog (1-cyanocyclohexyl)methyl methanesulfonate (CAS 1268101-90-1), which has a molecular weight of 217.29 g/mol . This 28.06 g/mol differential, equivalent to approximately 12.9% lower mass, directly impacts the physical properties and downstream molecular weight efficiency of synthesized products. The cyclopentane scaffold provides a more compact, conformationally constrained five-membered ring system versus the larger, more flexible six-membered cyclohexane ring . This ring-size differential translates to distinct spatial requirements and three-dimensional orientation of the reactive centers, with the 3-substituted cyclopentane system offering a unique conformational bias that cannot be achieved with cyclohexyl-based analogs.

Medicinal Chemistry Building Block Selection Lead Optimization

Stereochemical Differentiation: 3-Substituted Cyclopentyl Scaffold Enables Stereoisomer-Specific Synthesis of Gabapentin Analogs

The 3-substituted cyclopentyl scaffold of 3-cyanocyclopentyl methanesulfonate is specifically designed to access stereospecific 3-substituted 5-membered ring isomers critical for the synthesis of gabapentin analogs [1]. The patent literature explicitly identifies that synthetic routes for the preparation of important 3-substituted cyclopentyl-based analogs of gabapentin require the ability to synthesize each stereoisomer independently, as the other stereoisomer(s) are typically inactive at best or exhibit undesirable side effects including toxicity [2]. The 3-cyanocyclopentyl methanesulfonate scaffold provides the necessary positional substitution pattern and reactive mesylate handle for stereocontrolled transformations into target 3-substituted cyclopentyl amino acid derivatives. Alternative substitution patterns (e.g., 1-cyano or 2-cyano cyclopentyl methanesulfonates) would yield entirely different stereochemical outcomes incompatible with the gabapentin analog pharmacophore requirements.

Stereoselective Synthesis Gabapentin Analogs Chiral Building Blocks

Electrophilic Reactivity Profile: Dual-Function Cyano-Mesylate Architecture vs. Single-Function Methanesulfonate Esters

3-Cyanocyclopentyl methanesulfonate functions as a dual-reactivity building block, with the mesylate group serving as an electrophilic center for nucleophilic displacement and the cyano group providing both electron-withdrawing inductive effects and an orthogonal site for subsequent transformations (reduction to amine, hydrolysis to carboxylic acid, or cycloaddition reactions) . The cyano substituent exerts an electron-withdrawing inductive effect (-I) that modulates the electrophilicity of the mesylate-bearing carbon and influences the regioselectivity of nucleophilic attack. This dual-function architecture enables sequential or orthogonal transformations, where the mesylate can be displaced by amines, alcohols, or thiols while preserving the cyano group for downstream diversification . In contrast, simpler methanesulfonate esters lacking the cyano substituent offer only single-point reactivity, while cyanocycloalkyl scaffolds without the mesylate leaving group require additional activation steps for nucleophilic substitution.

Nucleophilic Substitution Electrophilic Reactivity Dual-Function Building Blocks

C3 Substitution Pattern Activity Differentiation: IKKβ Potency Variation Among C3 Substituent Analogues

Structure-activity relationship studies on IKKβ inhibitors demonstrate that modifications at the C3 position of cyclopentyl scaffolds produce measurable variations in potency, with pIC₅₀ values for C3 substituent analogues ranging across at least an order of magnitude depending on the specific substitution pattern and stereochemistry [1]. While 3-cyanocyclopentyl methanesulfonate itself serves as a synthetic intermediate rather than the final bioactive molecule, the C3 position it occupies on the cyclopentane ring is a critical determinant of biological activity in downstream compounds. The IKKβ inhibition data for C3 substituent analogues, tested as racemic mixtures, confirm that the identity of the C3 substituent directly modulates target engagement [2]. This class-level evidence establishes that the 3-cyanocyclopentyl scaffold, once the mesylate is displaced with a bioactive pharmacophore, positions the cyano substituent at a sterically and electronically privileged location that cannot be equivalently accessed using 1-cyano or 2-cyano regioisomers.

IKKβ Inhibition Structure-Activity Relationship C3 Substituent Optimization

Recommended Research and Procurement Scenarios for 3-Cyanocyclopentyl Methanesulfonate (CAS 1418199-72-0)


Stereoselective Synthesis of 3-Substituted Cyclopentyl-Based Gabapentin Analogs

3-Cyanocyclopentyl methanesulfonate is specifically suited for medicinal chemistry programs developing gabapentin analog therapeutics where stereoisomer control is essential for efficacy and safety. The 3-substituted cyclopentyl scaffold provides the required positional substitution pattern for accessing 3-substituted cyclopentyl-based gabapentin analogs, and the mesylate leaving group enables stereocontrolled nucleophilic displacement to install the amino acid pharmacophore [1]. This application scenario is supported by patent literature explicitly identifying 3-substituted cyclopentyl synthetic routes as enabling technology for preparing each stereoisomer independently, given that inactive or toxic stereoisomers must be excluded from final drug candidates [2].

Nucleophilic Substitution Reactions with Amine, Alcohol, and Thiol Nucleophiles

The methanesulfonate ester in 3-cyanocyclopentyl methanesulfonate functions as an excellent leaving group for nucleophilic displacement reactions under mild, controlled conditions. Common nucleophiles including sodium azide (NaN₃) and potassium thiocyanate (KSCN) in polar aprotic solvents can cleanly displace the mesylate group to generate corresponding substituted cyclopentane derivatives [1]. The cyano group remains intact during these transformations, providing an orthogonal reactive handle for subsequent diversification. This makes the compound particularly valuable in multi-step synthetic sequences where sequential functional group manipulation is required without protecting group interconversion [2].

Dual-Function Building Block for Divergent Synthesis in Lead Optimization

The orthogonal reactivity of the mesylate leaving group and the cyano substituent enables divergent synthetic strategies from a single building block. After nucleophilic displacement of the mesylate with a primary pharmacophore, the cyano group can be subsequently reduced to an amine using lithium aluminum hydride (LiAlH₄) or hydrolyzed to a carboxylic acid, creating structural diversity from a common intermediate [1]. This dual-function architecture reduces the number of discrete starting materials required in lead optimization campaigns and improves overall synthetic efficiency. The lower molecular weight (189.23 g/mol) and compact cyclopentane scaffold provide favorable atom economy compared to larger ring-size analogs [2].

C3-Position SAR Studies for Cyclopentyl-Based Inhibitor Optimization

Structure-activity relationship studies demonstrate that the C3 position on cyclopentyl scaffolds is a validated, potency-determining site for biological target engagement, as evidenced by IKKβ inhibition data showing pIC₅₀ variation with C3 substituent identity [1]. 3-Cyanocyclopentyl methanesulfonate provides the 3-cyanocyclopentyl scaffold with a reactive handle at the C3 position for SAR-driven diversification. This regioisomer is essential for SAR optimization programs targeting cyclopentyl-based inhibitors, as 1-cyano or 2-cyano regioisomers cannot access the same three-dimensional orientation of substituents required for target binding [2].

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